2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile
Overview
Description
2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile is an organic compound with a unique structure that includes a dimethylamino group, a fluoro substituent, a formyl group, and a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 4-fluorobenzonitrile, undergoes nitration to introduce a nitro group, followed by reduction to form 4-fluoro-3-aminobenzonitrile.
Formylation: The amino group is then formylated using formic acid or formamide to yield 4-fluoro-3-formylbenzonitrile.
Dimethylation: Finally, the formylated compound is treated with dimethylamine under suitable conditions to introduce the dimethylamino group, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: 2-(Dimethylamino)-4-fluoro-3-carboxybenzonitrile.
Reduction: 2-(Dimethylamino)-4-fluoro-3-hydroxybenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the fluoro and formyl groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-4-fluorobenzonitrile: Lacks the formyl group, which can affect its reactivity and applications.
4-Fluoro-3-formylbenzonitrile: Lacks the dimethylamino group, which can influence its solubility and biological activity.
2-(Dimethylamino)-3-formylbenzonitrile: Lacks the fluoro substituent, which can alter its electronic properties
Uniqueness
2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the dimethylamino group enhances its solubility and membrane permeability, while the fluoro and formyl groups provide sites for further chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-(dimethylamino)-4-fluoro-3-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-13(2)10-7(5-12)3-4-9(11)8(10)6-14/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZAZAPLCUEMOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1C=O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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